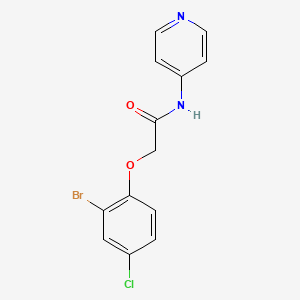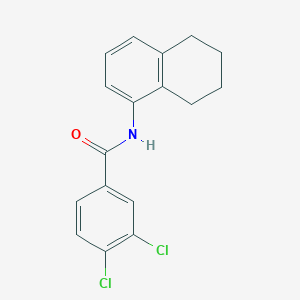![molecular formula C22H18N2O2 B5799549 N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide, also known as ABT-751, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of drugs known as microtubule inhibitors, which are known to disrupt the growth and division of cancer cells. In
作用機序
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide acts by binding to the colchicine-binding site on tubulin, a protein that is essential for the formation and maintenance of microtubules. This binding disrupts the dynamics of microtubules, leading to the inhibition of cell division. This inhibition is particularly effective in rapidly dividing cancer cells, which are more sensitive to the disruption of microtubule dynamics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide are primarily related to its effects on microtubule dynamics. In addition to inhibiting cell division, this compound can also induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide is its specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can limit its application in certain contexts.
将来の方向性
There are several future directions for research on N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide. One area of interest is the development of more effective formulations of this compound that can improve its bioavailability and efficacy. Additionally, there is a need for further research on the mechanism of action of this compound, which can help in the development of more targeted and effective cancer therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide involves the reaction of 2-amino-N-phenylbenzamide with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism to yield the final product. The purity and yield of the product can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide has been extensively studied for its potential application in cancer treatment. In vitro studies have shown that this compound can inhibit the growth and division of cancer cells by disrupting microtubule dynamics. In vivo studies have also shown that this compound can inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
特性
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-16H,(H,23,26)(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJDVNZUISURMT-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)



![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)



